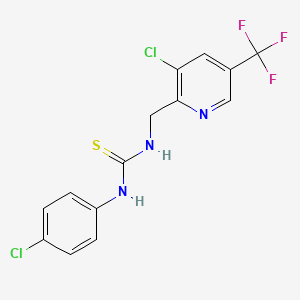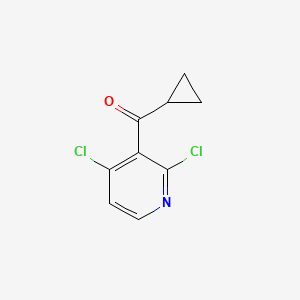![molecular formula C6H7N5 B13093994 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. This method reduces reaction times and minimizes the use of hazardous solvents, making it a preferred choice for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
Major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor antagonist.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist for adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects in conditions like cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine include:
[1,2,4]Triazolo[1,5-a]pyridines: Known for their biological activities and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Used as functionalized ligands to target adenosine receptors.
Uniqueness
What sets this compound apart is its unique structure, which allows for versatile functionalization and the development of multi-target ligands. This makes it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2 |
Clé InChI |
PWTYLLWHUXYLIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN2C1=NC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)
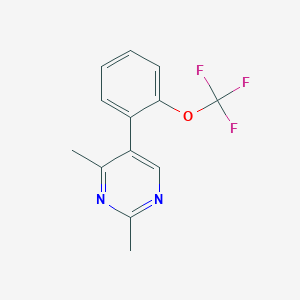
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
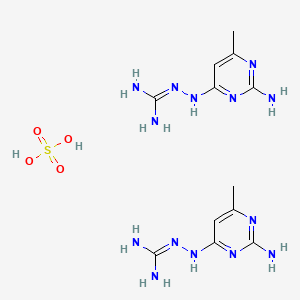
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)
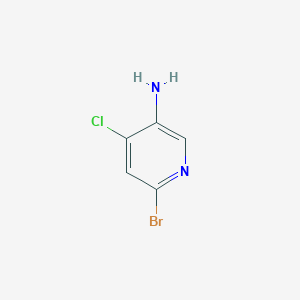
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

